3,5-Difluoro-4'-methylbenzophenone
Description
3,5-Difluoro-4'-methylbenzophenone (CAS 1220973-39-6) is a fluorinated aromatic ketone characterized by a benzophenone backbone substituted with two fluorine atoms at the 3- and 5-positions of one phenyl ring and a methyl group at the 4'-position of the adjacent ring. This compound is part of a broader class of halogenated benzophenones, which are widely used in organic synthesis, pharmaceuticals, and materials science. The fluorine atoms enhance electron-withdrawing properties, influencing reactivity and stability, while the methyl group contributes to hydrophobic interactions . Notably, this compound has been discontinued commercially, likely due to challenges in synthesis, regulatory constraints, or reduced demand compared to analogs .
Properties
IUPAC Name |
(3,5-difluorophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-2-4-10(5-3-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZSUGMQKHHAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374269 | |
| Record name | 3,5-Difluoro-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-07-0 | |
| Record name | (3,5-Difluorophenyl)(4-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Summary (Based on Patent CN103951688A)
- Starting Material: 1-bromo-3,5-difluorobenzene (cheap and commercially available).
- Step 1: Lithiation of 1-bromo-3,5-difluorobenzene with diisopropylamine lithium at -78 °C under nitrogen, followed by methylation with methyl iodide to yield 4-bromo-2,6-difluorotoluene.
- Step 2: Treatment of 4-bromo-2,6-difluorotoluene with n-butyllithium at -78 °C, then reaction with triisopropyl borate to form the boronic acid after acidic workup.
- Purification: Extraction with ethyl acetate, solvent removal, and hexane rinsing.
- Yield: 70-78% with high purity (>98% by HPLC).
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-bromo-3,5-difluorobenzene, diisopropylamine lithium, methyl iodide, -78 °C, N2 atmosphere | 4-bromo-2,6-difluorotoluene | ~70 | Under inert atmosphere, careful temperature control |
| 2 | 4-bromo-2,6-difluorotoluene, n-butyllithium, triisopropyl borate, -78 °C to RT, acidic workup | 3,5-difluoro-4-methylphenylboronic acid | 70-78 | Extraction and hexane rinse improve purity |
This method is industrially scalable, cost-effective, and avoids expensive or unstable reagents, making it suitable for large-scale synthesis of the boronic acid intermediate, which is pivotal for further transformations toward the target benzophenone.
Formation of this compound
Friedel-Crafts Acylation Route
- The classical approach to benzophenones involves Friedel-Crafts acylation of an aromatic ring with an acyl chloride or anhydride.
- For this compound, the acylation typically uses 3,5-difluorobenzoyl chloride or a related activated intermediate reacting with 4-methylbenzene derivatives.
- Lewis acid catalysts such as aluminum chloride (AlCl3) are employed under anhydrous conditions to prevent hydrolysis.
- Reaction temperature and solvent choice (e.g., dichloromethane or carbon disulfide) are optimized to maximize yield and minimize side reactions.
Though direct literature on this exact compound is sparse, analogous compounds like 4-chloro-3',5'-difluoro-3-methylbenzophenone have been synthesized via this method, indicating its applicability.
Alternative Synthetic Routes and Oxidation Methods
- Some synthetic routes start from difluorodiphenylmethane derivatives, which are oxidized to benzophenones using oxidants such as nitric acid (HNO3).
- For example, 3,4-difluoro-4'-methylbenzophenone can be prepared by oxidation of difluorodiphenylmethane intermediates formed from fluorobenzene and formaldehyde under acid catalysis.
- This oxidation method may be adapted for 3,5-difluoro derivatives, though regioselectivity and substitution patterns must be carefully controlled.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Organolithium/Boronic Acid Route | 1-bromo-3,5-difluorobenzene, methyl iodide | Diisopropylamine lithium, n-butyllithium, triisopropyl borate, -78 °C, inert atmosphere | 70-78 | Scalable, cost-effective, high purity | Requires low temperature and inert atmosphere |
| Friedel-Crafts Acylation | 3,5-difluorobenzoyl chloride, 4-methylbenzene | AlCl3 catalyst, anhydrous conditions | Moderate to high | Well-established, straightforward | Sensitive to moisture, possible polyacylation |
| Oxidation of Difluorodiphenylmethane | Fluorobenzene, formaldehyde | Acid catalysis, nitric acid oxidation | Variable | Simple reagents | Regioselectivity challenges, harsh oxidants |
Research Findings and Industrial Considerations
- The organolithium/boronic acid method is favored for industrial production due to its relatively mild conditions, high yield, and ability to be scaled up with inexpensive starting materials.
- Friedel-Crafts acylation remains a classical and reliable method but requires careful control to avoid side reactions and ensure regioselectivity.
- Oxidation routes are less commonly used industrially due to harsher conditions and potential for lower selectivity.
- Purification typically involves solvent extraction, rotary evaporation, and recrystallization or hexane rinsing to achieve high purity (>98% by HPLC).
- Reaction monitoring by NMR and HPLC is standard to confirm product identity and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbonyl group in the benzophenone core can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzophenones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
3,5-Difluoro-4’-methylbenzophenone is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4’-methylbenzophenone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,5-Difluoro-4'-methylbenzophenone with five analogous benzophenones, focusing on structural variations, applications, and market trends.
Table 1: Key Structural and Commercial Attributes
Market and Regulatory Trends
- In contrast, 3,5-Difluoro-4'-isopropylbenzophenone remains in production, with suppliers in Europe, Asia, and North America .
- Industrial Demand for Fluorinated Derivatives: The pyrrolidinomethyl analog (CAS 898776-93-7) is sold at industrial scale (99% purity), reflecting demand in specialty chemicals. Prices for such derivatives range from $200–$500/kg in North America and Asia .
Research and Development Insights
- Synthetic Challenges: The synthesis of this compound involves Friedel-Crafts acylation, but competing reactions with fluorine substituents often reduce yields. Modern methods employ Pd-catalyzed cross-coupling for analogs like the isopropyl derivative .
- Emerging Applications: Fluorinated benzophenones with propyl or dioxolane substituents (e.g., ) are being explored for OLEDs and photovoltaic materials due to their tunable electronic properties .
Biological Activity
3,5-Difluoro-4'-methylbenzophenone (DFMB) is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a chemical formula of C₁₄H₉F₂O and features a benzophenone core with two fluorine atoms and a methyl group substituted on the aromatic rings. This unique structure influences its reactivity and biological interactions.
The biological activity of DFMB is attributed to its ability to interact with various molecular targets, including:
- Enzymes : DFMB may inhibit specific enzymes, affecting metabolic pathways.
- Receptors : The compound can bind to receptors, modulating their activity and influencing cellular responses.
- Cellular Pathways : DFMB is known to affect pathways related to oxidative stress, apoptosis, and signal transduction, which are crucial for cellular homeostasis and response to stressors.
Antimicrobial Properties
Research indicates that DFMB exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.
Anticancer Activity
DFMB has been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, DFMB was shown to downregulate BCL6, a protein associated with tumorigenesis in diffuse large B-cell lymphoma (DLBCL), leading to decreased cell viability in treated cells .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of DFMB against selected bacterial strains.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : DFMB demonstrated significant inhibitory effects on both Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
-
Investigation of Anticancer Mechanisms :
- Objective : To explore the apoptosis-inducing effects of DFMB on DLBCL cell lines.
- Methodology : Flow cytometry was used to analyze apoptotic cells after treatment with DFMB.
- Results : A dose-dependent increase in apoptosis was observed, with IC50 values indicating potent activity at low concentrations.
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Two fluorine atoms, one methyl group | Antimicrobial, anticancer |
| 3-Chloro-3',5'-difluoro-4-methylbenzophenone | Chlorine atom addition | Similar antimicrobial properties |
| 3,5-Difluorobenzophenone | No methyl group | Moderate anticancer activity |
Q & A
Q. What are the recommended synthetic routes for 3,5-Difluoro-4'-methylbenzophenone, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,5-difluorobenzoyl chloride and toluene derivatives. Reaction efficiency depends on the choice of Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) and solvent polarity. Kinetic studies suggest that anhydrous dichloromethane at 0–5°C minimizes side reactions like over-acylation. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
- Data Table :
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| AlCl₃ | DCM | 78 | >95 |
| FeCl₃ | Toluene | 65 | 92 |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm substituent positions and HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment. For example, the methyl group at the 4'-position shows a singlet at δ 2.35 ppm in ¹H NMR, while carbonyl resonance appears at δ 195–200 ppm in ¹³C NMR. IR spectroscopy verifies the ketone group (C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What role do fluorine substituents play in modulating the electronic properties of this compound?
- Methodological Answer : Fluorine’s electron-withdrawing nature reduces electron density on the benzene ring, altering reactivity in cross-coupling reactions. Computational studies (DFT at B3LYP/6-31G*) show that the 3,5-difluoro substitution lowers the LUMO energy by ~0.8 eV compared to non-fluorinated analogs, enhancing electrophilicity. Experimental verification via cyclic voltammetry reveals a reduction potential shift of +0.3 V .
- Data Table :
| Substituent | LUMO (eV) | Reduction Potential (V) |
|---|---|---|
| H | -1.2 | -1.5 |
| F | -2.0 | -1.2 |
Q. How does steric hindrance from the 4'-methyl group influence photochemical reactivity?
- Methodological Answer : The 4'-methyl group reduces π-π stacking in solid-state photodimerization reactions. UV/Vis spectroscopy (λmax ~270 nm) and X-ray crystallography show that the methyl group increases torsion angles between aromatic rings by 15–20°, suppressing [2+2] cycloaddition. Controlled irradiation experiments (Hg lamp, 254 nm) under nitrogen yield <5% dimerization vs. >30% in non-methylated analogs .
Q. What strategies mitigate contradictions in reported bioactivity data for fluorinated benzophenones?
- Methodological Answer : Discrepancies in antimicrobial assays often arise from solvent-dependent solubility (e.g., DMSO vs. ethanol). Standardize testing using microbroth dilution (CLSI guidelines) and confirm compound stability via LC-MS post-assay. For example, this compound showed MIC = 32 µg/mL against S. aureus in DMSO but degraded in aqueous buffers, leading to false negatives .
Data Reproducibility & Best Practices
Q. What are critical considerations for reproducing spectral data for this compound?
- Methodological Answer :
- NMR : Use deuterated chloroform (CDCl₃) to avoid solvent peaks overlapping with aromatic signals.
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode should show [M+H]⁺ at m/z 246.0824 (calculated for C₁₄H₁₀F₂O).
- XRD : Crystallize from ethyl acetate/hexane (1:3) to obtain monoclinic crystals (space group P2₁/c) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
